Ethyl 5-{3-[(furan-2-ylmethyl)amino]-3-oxo-1-(3,4,5-trimethoxyphenyl)propyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate
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Overview
Description
ETHYL 5-[3-[(2-FURYLMETHYL)AMINO]-3-OXO-1-(3,4,5-TRIMETHOXYPHENYL)PROPYL]-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE is a complex organic compound that features a variety of functional groups, including a pyridine ring, a furan ring, and a trimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-[3-[(2-FURYLMETHYL)AMINO]-3-OXO-1-(3,4,5-TRIMETHOXYPHENYL)PROPYL]-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE typically involves multi-step organic synthesis. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of scalable processes for large-scale production.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-[3-[(2-FURYLMETHYL)AMINO]-3-OXO-1-(3,4,5-TRIMETHOXYPHENYL)PROPYL]-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE can undergo a variety of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
ETHYL 5-[3-[(2-FURYLMETHYL)AMINO]-3-OXO-1-(3,4,5-TRIMETHOXYPHENYL)PROPYL]-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 5-[3-[(2-FURYLMETHYL)AMINO]-3-OXO-1-(3,4,5-TRIMETHOXYPHENYL)PROPYL]-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE involves its interaction with specific molecular targets. The trimethoxyphenyl group, for example, is known to inhibit enzymes like tubulin and heat shock protein 90 (Hsp90), which are involved in cell division and stress response . This inhibition can lead to anti-cancer effects by preventing the proliferation of cancer cells.
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxycinnamamides: Known for their anti-inflammatory and neuroprotective properties.
3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: Studied for its energetic material properties.
Uniqueness
ETHYL 5-[3-[(2-FURYLMETHYL)AMINO]-3-OXO-1-(3,4,5-TRIMETHOXYPHENYL)PROPYL]-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE is unique due to its combination of functional groups, which confer a wide range of chemical reactivity and biological activity. Its ability to interact with multiple molecular targets makes it a versatile compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C25H28N2O9 |
---|---|
Molecular Weight |
500.5 g/mol |
IUPAC Name |
ethyl 5-[3-(furan-2-ylmethylamino)-3-oxo-1-(3,4,5-trimethoxyphenyl)propyl]-4-hydroxy-6-oxo-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C25H28N2O9/c1-5-35-25(31)17-13-27-24(30)21(22(17)29)16(11-20(28)26-12-15-7-6-8-36-15)14-9-18(32-2)23(34-4)19(10-14)33-3/h6-10,13,16H,5,11-12H2,1-4H3,(H,26,28)(H2,27,29,30) |
InChI Key |
HBOOKVKAHNIOOV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC(=O)C(=C1O)C(CC(=O)NCC2=CC=CO2)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
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